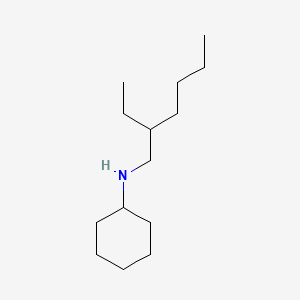
N-(2-Ethylhexyl)cyclohexylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethylhexyl)cyclohexylamine: is an organic compound that belongs to the class of amines. It is characterized by the presence of a cyclohexyl group attached to an amine group, which is further substituted with a 2-ethylhexyl group. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrogenation of Aniline: One common method for synthesizing cyclohexylamine involves the hydrogenation of aniline.
Amination of Cyclohexanol or Cyclohexanone: Another method involves the amination of cyclohexanol or cyclohexanone.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen over alumina-based catalysts.
Reduction: Hydrogenation using noble metal catalysts such as platinum, palladium, or ruthenium.
Substitution: Various organic reagents depending on the desired substitution product.
Major Products:
- Cyclohexanone oxime
- Cyclohexanol
- Cyclohexylamine derivatives
Applications De Recherche Scientifique
Chemistry: N-(2-Ethylhexyl)cyclohexylamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and catalysis .
Biology: This compound can be used in the development of biologically active molecules and pharmaceuticals. Its unique structure allows for the exploration of new drug candidates .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of active pharmaceutical ingredients .
Industry: It is utilized in the production of rubber accelerators, boiler water-treating agents, and artificial sweeteners .
Mécanisme D'action
The mechanism of action of N-(2-Ethylhexyl)cyclohexylamine involves its interaction with specific molecular targets and pathways. For example, during oxidation reactions, it can form cyclohexanone oxime through a series of intermediate steps involving the formation of Schiff bases . The compound’s effects are mediated by its ability to undergo various chemical transformations, which are catalyzed by specific enzymes or catalysts.
Comparaison Avec Des Composés Similaires
- Cyclohexylamine
- N-ethylcyclohexylamine
- Dicyclohexylamine
Comparison: N-(2-Ethylhexyl)cyclohexylamine is unique due to the presence of the 2-ethylhexyl group, which imparts distinct chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
5432-61-1 |
|---|---|
Formule moléculaire |
C14H29N |
Poids moléculaire |
211.39 g/mol |
Nom IUPAC |
N-(2-ethylhexyl)cyclohexanamine |
InChI |
InChI=1S/C14H29N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h13-15H,3-12H2,1-2H3 |
Clé InChI |
AYMDRBYANXGFGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CNC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



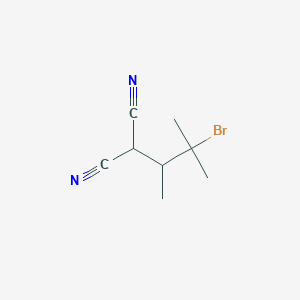
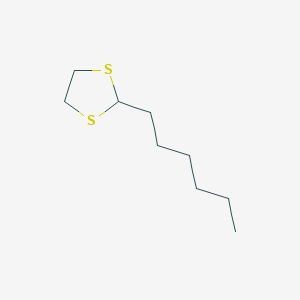

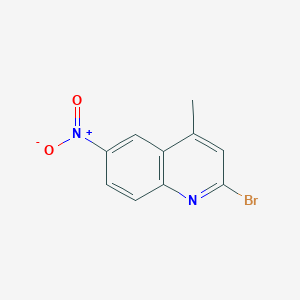
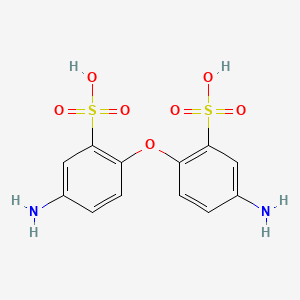

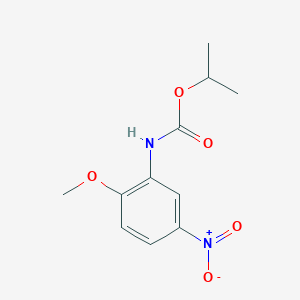
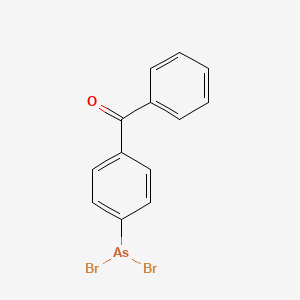
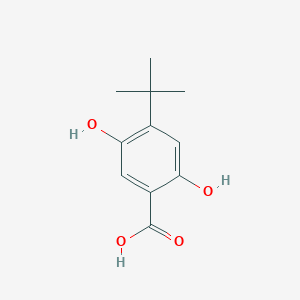

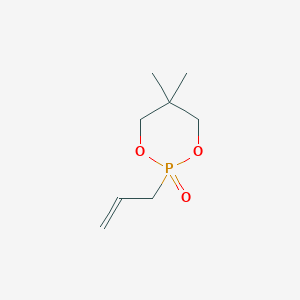
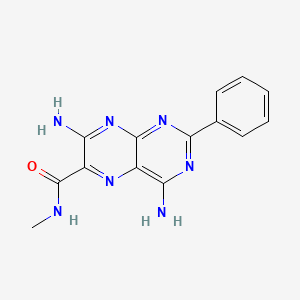
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
